

# NHPI-PEG4-C2-Pfp ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NHPI-PEG4-C2-Pfp ester

Cat. No.: B8064974 Get Quote

# In-Depth Technical Guide: NHPI-PEG4-C2-Pfp Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **NHPI-PEG4-C2-Pfp ester**, a critical component in the development of advanced biotherapeutics. Primarily utilized as a linker in the synthesis of Antibody-Drug Conjugates (ADCs), this molecule facilitates the covalent attachment of therapeutic payloads to monoclonal antibodies.

#### **Core Molecular Data**

The fundamental properties of **NHPI-PEG4-C2-Pfp ester** are summarized below, providing essential information for its handling, characterization, and application in experimental settings.

| Property         | Value            |
|------------------|------------------|
| Molecular Weight | 577.45 g/mol [1] |
| Chemical Formula | C25H24F5NO9[1]   |
| CAS Number       | 2101206-46-4[1]  |



### **Application in Antibody-Drug Conjugates**

**NHPI-PEG4-C2-Pfp ester** serves as a non-cleavable linker in the construction of ADCs. The pentafluorophenyl (Pfp) ester group provides a reactive site for conjugation to primary amines, such as the lysine residues present on the surface of antibodies. The Polyethylene Glycol (PEG) component enhances the solubility and pharmacokinetic properties of the resulting ADC, while the N-Hydroxysuccinimide-phthalimide (NHPI) group is integral to the linker's structure.

The use of a non-cleavable linker implies that the cytotoxic payload is released only after the degradation of the antibody backbone within the target cell, a mechanism that can enhance the therapeutic window and reduce off-target toxicity.

# Conceptual Experimental Workflow: Antibody Conjugation

While specific experimental protocols for **NHPI-PEG4-C2-Pfp ester** are not readily available in published literature, a general workflow for the conjugation of a Pfp ester to an antibody can be conceptualized as follows. This process is based on standard bioconjugation techniques.



Click to download full resolution via product page

Conceptual workflow for antibody-drug conjugation.

### **Detailed Methodological Considerations:**

 Antibody Preparation: The antibody is typically exchanged into an amine-free buffer at a slightly basic pH (e.g., pH 8.0-9.0) to facilitate the reaction with the Pfp ester. Common



buffers include phosphate-buffered saline (PBS) adjusted to the desired pH.

- Linker Solubilization: Due to the hydrolytic instability of the Pfp ester, the NHPI-PEG4-C2-Pfp ester should be dissolved in an anhydrous water-miscible solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), immediately prior to use.
- Conjugation Reaction: The solubilized linker is added to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR). The reaction is typically incubated at a controlled temperature (e.g., 4°C to room temperature) for a defined period.
- Purification: Following the conjugation reaction, the resulting ADC is purified to remove unreacted linker and any aggregates. Size-exclusion chromatography (SEC) is a common method for this purpose.
- Characterization: The purified ADC is then characterized to determine the DAR, purity, and integrity. Techniques such as hydrophobic interaction chromatography (HIC) and mass spectrometry (MS) are frequently employed.

#### **Mechanism of Action for an ADC**

The ultimate goal of constructing an ADC with a linker like **NHPI-PEG4-C2-Pfp ester** is to selectively deliver a cytotoxic payload to a target cell, typically a cancer cell. The following diagram illustrates the conceptual signaling pathway and mechanism of action for a generic ADC.





Click to download full resolution via product page

Conceptual mechanism of action for an antibody-drug conjugate.



This diagram illustrates the process from the binding of the ADC to its target antigen on the cell surface, through internalization and trafficking to the lysosome. Within the lysosome, the antibody portion of the ADC is degraded, leading to the release of the cytotoxic payload, which can then exert its therapeutic effect, ultimately leading to apoptosis of the target cell.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [NHPI-PEG4-C2-Pfp ester molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8064974#nhpi-peg4-c2-pfp-ester-molecular-weight-and-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com